9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole is a compound that combines the structural features of carbazole and dibenzothiophene. Carbazole is known for its electron-donating properties, while dibenzothiophene is recognized for its electron-withdrawing characteristics. This unique combination makes this compound an interesting candidate for various applications, particularly in the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Vorbereitungsmethoden
The synthesis of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of dibenzothiophene-4-boronic acid with a halogenated carbazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole in OLEDs involves its role as a host material that facilitates the transport of charge carriers. The carbazole unit acts as an electron donor, while the dibenzothiophene unit serves as an electron acceptor, creating a balanced charge transport system . This balance is crucial for achieving high efficiency and stability in OLED devices.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole include:
9-(dibenzo[b,d]thiophen-2-yl)-9H-carbazole: This compound has a similar structure but with the dibenzothiophene unit attached at a different position, affecting its electronic properties.
9-(dibenzo[b,d]thiophen-4-yl)-3,6-diphenyl-9H-carbazole: This derivative includes additional phenyl groups, which can enhance its photophysical properties.
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: This compound features two carbazole units, providing different electronic and charge transport characteristics.
The uniqueness of this compound lies in its balanced electron-donating and electron-withdrawing properties, making it highly suitable for applications in organic electronics.
Eigenschaften
Molekularformel |
C24H15NS |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
9-dibenzothiophen-4-ylcarbazole |
InChI |
InChI=1S/C24H15NS/c1-4-12-20-16(8-1)17-9-2-5-13-21(17)25(20)22-14-7-11-19-18-10-3-6-15-23(18)26-24(19)22/h1-15H |
InChI-Schlüssel |
UHWJLLXKNOSIHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC5=C4SC6=CC=CC=C56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.